6-prop-2-enylsulfanyl-7H-purin-2-amine
Description
6-Prop-2-enylsulfanyl-7H-purin-2-amine is a purine derivative characterized by a prop-2-enylsulfanyl (allylthio) substituent at the 6-position of the purine core. The molecular formula is inferred as C₈H₉N₅S (based on substitution patterns of analogous compounds in the evidence ). The allylthio group introduces both lipophilic and reactive properties due to the sulfur atom and the unsaturated alkene moiety. This compound is of interest in medicinal chemistry and materials science, where small structural modifications can significantly alter biological activity or physicochemical behavior.
Properties
CAS No. |
83959-54-0 |
|---|---|
Molecular Formula |
C8H9N5S |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
6-prop-2-enylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C8H9N5S/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13) |
InChI Key |
PJZFZUHKIPWMND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enylsulfanyl-7H-purin-2-amine typically involves the reaction of a purine derivative with a prop-2-enylsulfanyl reagent. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 6-prop-2-enylsulfanyl-7H-purin-2-amine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-prop-2-enylsulfanyl-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The prop-2-enylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
6-prop-2-enylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-prop-2-enylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Isomerism
- 8-Prop-2-enylsulfanyl-7H-purin-6-amine (): A positional isomer with the allylthio group at the 8-position instead of the 6-position.
- 6-Phenethylsulfanyl-7H-purin-2-amine (): Features a phenethylsulfanyl group, introducing aromaticity and increased steric bulk compared to the allylthio group. The phenyl ring enhances π-π stacking interactions, which may improve receptor affinity but reduce solubility .
Sulfur-Containing Substituents
Key Observations :
- The allylthio group in the target compound balances lipophilicity and reactivity, making it more versatile than methylthio derivatives but less bulky than benzylthio analogs.
- The double bond in the allylthio group may participate in Michael addition or radical reactions, unlike inert methylthio or stable benzylthio groups .
Aromatic and Halogenated Derivatives
- The bromine atom enhances electrophilicity, which could improve binding to electron-rich targets but may also increase toxicity .
- 2-Phenyl-7H-purin-6-amine (): A phenyl-substituted analog with a molecular weight of 211.22 g/mol.
Comparative Reactivity :
- Allylthio derivatives (target compound) are more reactive than phenyl or halogenated analogs due to the unsaturated bond, offering opportunities for further functionalization.
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